1-Piperidineacetaldehyde
Overview
Description
1-Piperidineacetaldehyde, also known as 1-(2,2-Diethoxyethyl)piperidine, is a chemical compound with the molecular formula C11H23NO2. It is a heterocyclic compound containing a piperidine ring, which is a six-membered ring with one nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
1-Piperidineacetaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with acetaldehyde in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1-Piperidineacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidinecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form piperidineethanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted piperidines.
Elimination: It can participate in elimination reactions to form unsaturated compounds.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Piperidineacetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs for the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Piperidineacetaldehyde involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, affecting cellular processes such as oxidative stress and apoptosis. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
1-Piperidineacetaldehyde can be compared with other similar compounds, such as:
1-Formylpiperidine: Similar in structure but with a formyl group instead of an acetaldehyde group.
Ethyl 4-oxo-1-piperidinecarboxylate: Contains a carboxylate group and is used in different synthetic applications.
Phenylacetaldehyde dimethyl acetal: Contains a phenyl group and is used in different chemical reactions.
The uniqueness of this compound lies in its specific reactivity and applications in various fields of research .
Properties
IUPAC Name |
2-piperidin-1-ylacetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-6-8-4-2-1-3-5-8/h7H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQKVTSIRCJPOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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